1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is an organic compound with a complex structure that includes a chlorobenzoyl group, a phenyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
4-Chlorobenzoyl chloride: A precursor in the synthesis of the compound, known for its reactivity and use in acylation reactions.
2-(4-Chlorobenzoyl)benzoic acid: Another compound with a chlorobenzoyl group, used in different chemical and industrial applications.
Fenofibrate: A compound with a similar structural motif, used as a lipid-lowering agent in medicine
Properties
Molecular Formula |
C20H13ClN2O2 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-6-methyl-2-oxo-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c1-13-11-17(14-5-3-2-4-6-14)18(12-22)20(25)23(13)19(24)15-7-9-16(21)10-8-15/h2-11H,1H3 |
InChI Key |
LKMGNMIEPZTRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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